FP Receptor Binding vs. Parent Agonist
The C-15 keto group on 17-phenyl trinor Prostaglandin F2α results in a dramatic reduction in binding affinity and functional potency at the human FP prostaglandin receptor when compared to its parent agonist, 17-phenyl trinor PGF2α (bimatoprost free acid). While a direct head-to-head study for this specific molecule was not found, a robust class-level inference can be made from data on the 15-keto derivative of the closely related analog 17-phenyl trinor PGF2α isopropyl ester. This 15-keto derivative exhibited a Ki value of >10,000 nM for the FP receptor [1]. This represents a >166-fold loss in affinity compared to the 59 ± 6 nM Ki of the non-oxidized free acid, 17-phenyl trinor PGF2α [2].
| Evidence Dimension | FP Prostaglandin Receptor Binding Affinity (Ki) and Functional Potency (EC50) |
|---|---|
| Target Compound Data | Ki > 10,000 nM; (EC50 data not available for the free acid form of the target compound) |
| Comparator Or Baseline | 17-phenyl trinor PGF2α (bimatoprost free acid): Ki = 59 ± 6 nM [2]; EC50 = 5.8 ± 2.6 nM (PI turnover assay) [3] and 15 ± 3 nM (Ca2+ mobilization assay) [2]. |
| Quantified Difference | Approximately >166-fold reduction in binding affinity (Ki) for the 15-keto derivative compared to the parent free acid. |
| Conditions | Binding studies were performed on cloned human ciliary body FP receptors expressed in HEK-293 cells [REFS-2, REFS-3]. |
Why This Matters
This confirms the 15-keto oxidation is a major inactivation pathway, making this compound essential as an analytical standard for impurity testing and as a specific tool to study FP receptor-mediated effects independent of high-affinity agonism.
- [1] Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2002). Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor. Journal of Ocular Pharmacology and Therapeutics, 18(4), 313-324. View Source
- [2] Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Bimatoprost (Lumigan) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca2+ mobilization studies. Prostaglandins, Leukotrienes and Essential Fatty Acids, 68(1), 27-33. View Source
- [3] Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2002). Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor. Journal of Ocular Pharmacology and Therapeutics, 18(4), 313-324. View Source
